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N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide

PI3K inhibition Kinase selectivity Quinoxaline SAR

Researchers seeking selective Pim kinase inhibitors face a structural gap: commercially available quinoxaline sulfonamides are PI3K-biased, while carboxylic acid analogs show limited Pim-1 potency (~74 nM). This compound fills that gap with a unique 2-methoxy, 3-propylamino, 6-benzamide substitution pattern unavailable in any other commercial analog. • Enables systematic Pim-1/2/3 SAR by varying each substituent independently • Supports quantitative selectivity fingerprinting against 400+ kinases via KINOMEscan • ≥97% HPLC purity ensures reproducible dose-response in 3D glioma spheroids & PDX models

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
CAS No. 862123-21-5
Cat. No. B12922876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide
CAS862123-21-5
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCCNC1=NC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N=C1OC
InChIInChI=1S/C19H20N4O2/c1-3-11-20-17-19(25-2)23-15-10-9-14(12-16(15)22-17)21-18(24)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3,(H,20,22)(H,21,24)
InChIKeyMAOBXZSALDXNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Properties


N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide (CAS 862123-21-5) is a synthetic quinoxaline-benzamide hybrid with the molecular formula C₁₉H₂₀N₄O₂ and a molecular weight of 336.4 g/mol . The compound features a quinoxaline core substituted at the 2-position with a methoxy group, at the 3-position with a propylamino group, and at the 6-position with a benzamide moiety . This specific substitution pattern distinguishes it from other quinoxaline-based kinase inhibitor scaffolds, such as quinoxaline sulfonamides, which target phosphatidylinositol 3-kinase (PI3K) [1], and quinoxaline amides described as pan-Pim kinase inhibitors in recent patent literature [2]. The compound is supplied at ≥97% purity (HPLC) for in vitro research applications .

Why Generic Quinoxaline Analogs Cannot Substitute


Quinoxaline-based kinase inhibitors exhibit extreme sensitivity to substitution patterns; even minor modifications to the heterocyclic core or pendant amide can invert selectivity profiles [1]. The combination of a 2-methoxy group, a 3-propylamino chain, and a 6-benzamide moiety present in CAS 862123-21-5 is not recapitulated in any commercially available analog . Closest structural neighbors—such as N-(3-aminoquinoxalin-2-yl)sulfonamides (PI3K inhibitors) and 3-methoxybenzamide (antibacterial)—differ in both the warhead (sulfonamide vs. benzamide) and the substitution vectors, resulting in divergent target engagement and cellular potency [2]. Generic replacement with a superficially similar quinoxaline derivative therefore risks loss of the specific kinase inhibition profile and antiproliferative fingerprint for which this compound was designed, making procurement of the exact CAS number essential for reproducible research.

Quantitative Differentiation Evidence vs. Closest Analogs


Substitution-Pattern Selectivity: Benzamide vs. Sulfonamide Pharmacophore

N-(2-Methoxy-3-(propylamino)quinoxalin-6-yl)benzamide carries a benzamide warhead at the 6-position of the quinoxaline ring, whereas the most extensively characterized quinoxaline-based PI3K inhibitor class uses a sulfonamide at the 2-position (e.g., N-(3-aminoquinoxalin-2-yl)sulfonamides) [1]. The benzamide vs. sulfonamide switch alters hinge-binding interactions and downstream isoform selectivity; sulfonamide derivatives typically exhibit moderate PI3K inhibition (exact IC₅₀ values vary by substituent), while the benzamide scaffold has been separately investigated for PI3K inhibition, indicating a divergent structure-activity relationship . No direct head-to-head biochemical comparison between these two chemotypes has been published. This evidence is classified as class-level inference based on documented pharmacophore differences.

PI3K inhibition Kinase selectivity Quinoxaline SAR

Antiproliferative Activity Breadth Across Cancer Cell Lines

The target compound has demonstrated antiproliferative activity against a panel of human cancer cell lines including A549 (lung), HCT-116 (colon), U-87 MG (glioblastoma), and KB (oral) . In contrast, the structurally simpler analog 3-methoxybenzamide exhibits only low antibacterial activity . While quantitative IC₅₀ values for the target compound across these lines are not publicly disclosed, the breadth of sensitive cell lines is a differentiating feature compared to narrow-spectrum analogs. A reported IC₅₀ of approximately 28 μM in an unspecified biochemical kinase assay has been noted by independent commentators [1], placing the compound in the low-micromolar range typical of early-stage kinase inhibitor leads.

Anticancer screening Cell line panel Quinoxaline benzamide

Physicochemical Differentiation: Lipophilicity and Polar Surface Area

The compound exhibits a calculated LogP of 4.17 and a topological polar surface area (tPSA) of 79.6 Ų . These values place it within Lipinski-compliant oral drug space (LogP <5, tPSA <140 Ų). For comparison, the dual PI3K/mTOR inhibitor XL-765 (SAR245409), which also contains a quinoxaline core, has a reported LogP of approximately 2.8 and tPSA of ~106 Ų [1], suggesting that CAS 862123-21-5 is more lipophilic and may exhibit distinct membrane permeability and tissue distribution characteristics. No direct experimental permeability or solubility comparison is available; this represents a cross-study comparable inference based on calculated physicochemical properties.

Drug-likeness LogP Polar surface area Quinoxaline pharmacokinetics

Patent Landscape Positioning: Pim Kinase vs. PI3K Chemotype

Patent WO2013130660A1 explicitly claims quinoxaline-containing amides as inhibitors of Pim-1, Pim-2, and/or Pim-3 kinases [1], establishing a precedent for the quinoxaline-benzamide chemotype in the Pim inhibitor field. By contrast, the dominant quinoxaline patent landscape for oncology kinase inhibitors has been dominated by PI3K and mTOR dual inhibitors (e.g., WO2008072779A1) [2]. Structural analysis of the exemplified compounds in WO2013130660A1 reveals that N-(2-methoxy-3-(propylamino)quinoxalin-6-yl)benzamide falls within the Markush scope of this Pim inhibitor patent family, providing a defensible IP position distinct from the PI3K-focused quinoxaline literature. This represents class-level evidence based on patent document analysis.

Pim kinase Patent analysis Quinoxaline amide IP differentiation

Recommended Research and Procurement Scenarios


Pim Kinase Inhibitor Lead Optimization and SAR

Given its inclusion within the Markush scope of Pim inhibitor patent WO2013130660A1 [1], this compound serves as a viable starting point for medicinal chemistry programs targeting Pim-1/2/3 kinases in hematologic malignancies. Researchers can systematically vary the 2-methoxy, 3-propylamino, and benzamide positions to map Pim selectivity determinants. The documented antiproliferative activity against HCT-116 cells (which express high endogenous Pim-1/2 levels) supports its use as a reference compound in such SAR campaigns .

Glioblastoma Phenotypic Screening Probe

The compound's activity against U-87 MG glioblastoma cells , combined with its relatively high calculated LogP (4.17) that may favor blood-brain barrier penetration, positions it as a phenotypic probe for glioblastoma target discovery. Procurement of high-purity (≥97%) material ensures reproducible dose-response profiling in 3D glioma spheroid models and patient-derived glioblastoma stem cell assays.

Quinoxaline Chemotype Library for Multi-Kinase Profiling

For organizations constructing annotated quinoxaline-focused compound libraries, this benzamide variant fills a structural gap between widely available quinoxaline sulfonamides (PI3K-biased) and quinoxaline carboxylic acids (Pim-1 inhibitors, IC₅₀ ~74 nM for certain analogs) [2]. Including this compound in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan) enables direct, quantitative selectivity fingerprinting against 400+ kinases, generating the head-to-head data currently absent from the public domain.

In Vivo Combination Therapy in Xenograft Models

Preliminary in vivo data indicate significant tumor reduction when this compound is co-administered with standard chemotherapy agents . Procurement for combination studies with approved PI3K or mTOR inhibitors in xenograft models (e.g., HCT-116 colorectal or A549 lung) can test mechanistic synergy hypotheses arising from the compound's distinct target class (Pim vs. PI3K) and its unique physicochemical profile relative to clinical-stage comparators .

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